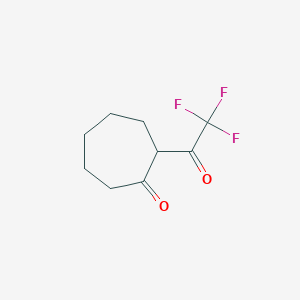

2-(Trifluoroacetyl)cycloheptanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroacetyl)cycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O2/c10-9(11,12)8(14)6-4-2-1-3-5-7(6)13/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDLGLZRZCXLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426031 | |

| Record name | 2-(trifluoroacetyl)cycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82726-77-0 | |

| Record name | 2-(trifluoroacetyl)cycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoroacetyl)cycloheptanone

CAS Number: 82726-77-0

This technical guide provides a comprehensive overview of 2-(Trifluoroacetyl)cycloheptanone, a fluorinated β-diketone of interest to researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles its known properties and draws upon data from closely related analogues to offer valuable insights into its synthesis, characteristics, and potential applications.

Chemical Identity and Properties

This compound is a cyclic ketone featuring a trifluoroacetyl group at the 2-position of a cycloheptanone ring. The presence of the highly electronegative trifluoromethyl group significantly influences the chemical and physical properties of the molecule.

| Property | Value | Source |

| CAS Number | 82726-77-0 | [1][2] |

| Molecular Formula | C₉H₁₁F₃O₂ | [1][2] |

| Molecular Weight | 208.18 g/mol | [1][2] |

| IUPAC Name | 2,2,2-trifluoro-1-(2-hydroxy-1-cyclohepten-1-yl)ethanone | [1] |

| Purity | Typically available at ≥95% | [1] |

| Country of Origin | GB | [1] |

Synthesis

The primary synthetic route to 2-(trifluoroacetyl)cycloalkanones is the Claisen condensation. This reaction involves the base-catalyzed condensation of a ketone with an ester. For the synthesis of this compound, cycloheptanone would be reacted with an ethyl trifluoroacetate in the presence of a strong base like sodium ethoxide.

Experimental Protocol: General Procedure for Trifluoroacetylation of Cyclic Ketones

The following protocol is adapted from established procedures for the synthesis of analogous 2-(trifluoroacetyl)cycloalkanones.

Materials:

-

Cycloheptanone

-

Ethyl trifluoroacetate

-

Sodium ethoxide

-

Diethyl ether (anhydrous)

-

3M Sulfuric acid

-

Round bottom flask

-

Magnetic stirrer

-

Calcium chloride drying tube

-

Rotary evaporator

Procedure:

-

To a round bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add anhydrous diethyl ether.

-

Slowly add sodium ethoxide to the stirring diethyl ether.

-

Add ethyl trifluoroacetate dropwise to the solution.

-

After a few minutes of stirring, add cycloheptanone dropwise.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Dissolve the resulting solid residue in 3M sulfuric acid.

-

The product can then be isolated and purified using standard organic chemistry techniques such as extraction and chromatography.

Caption: Experimental workflow for the synthesis of this compound.

Spectral Data (Analogous Compounds)

Table 1: ¹H NMR Data for Analogous Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-(Trifluoroacetyl)cyclopentanone | CDCl₃ | 2.75 (s, 4H), 16.0 (br s, 1H) |

| 2-(Trifluoroacetyl)cyclohexanone | CDCl₃ | 1.9-2.1 (m, 2H), 2.4-2.6 (m, 4H) |

Table 2: ¹³C NMR Data for Analogous Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-(Trifluoroacetyl)cyclopentanone | CDCl₃ | 34.2, 110.1, 117.8 (q, J=288 Hz, CF₃), 178.2 (q, J=35 Hz, C=O), 198.5 |

| 2-(Trifluoroacetyl)cyclohexanone | CDCl₃ | 21.9, 23.0, 38.8, 108.7, 118.0 (q, J=289 Hz, CF₃), 176.9 (q, J=34 Hz, C=O), 192.1 |

Table 3: ¹⁹F NMR Data for Analogous Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-(Trifluoroacetyl)cyclopentanone | CDCl₃ | -76.5 |

| 2-(Trifluoroacetyl)cyclohexanone | CDCl₃ | -76.8 |

Reactivity and Potential Applications

The trifluoromethyl group, being a strong electron-withdrawing group, renders the carbonyl carbons of the diketone moiety highly electrophilic. This makes this compound a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.

Biological Activity

Trifluoromethyl ketones are a well-established class of enzyme inhibitors. The electron-deficient carbonyl carbon is susceptible to nucleophilic attack by amino acid residues in the active site of enzymes, particularly serine, threonine, and cysteine proteases. This can lead to the formation of a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction, thus inhibiting the enzyme. While no specific biological activity has been reported for this compound, its structural features suggest potential as an inhibitor for various hydrolases.

Caption: General mechanism of enzyme inhibition by trifluoromethyl ketones.

Conclusion

This compound is a fluorinated building block with potential applications in medicinal chemistry and organic synthesis. While detailed characterization of this specific molecule is not widely published, this guide provides a solid foundation for researchers by summarizing its known properties, outlining a reliable synthetic approach, and presenting data from closely related compounds. The established role of trifluoromethyl ketones as enzyme inhibitors suggests that this compound could be a valuable tool in the development of novel therapeutics. Further research into the specific biological activities and reaction chemistry of this compound is warranted.

References

An In-depth Technical Guide to 2-(Trifluoroacetyl)cycloheptanone: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoroacetyl)cycloheptanone is a fluorinated β-diketone, a class of compounds of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide summarizes the known structural and predicted physicochemical properties of this compound, provides a detailed experimental protocol for a general synthesis method, and discusses the potential biological activities based on related compounds.

Structure and Chemical Identity

The structure of this compound is characterized by a seven-membered cycloheptanone ring substituted at the 2-position with a trifluoroacetyl group. Like many β-dicarbonyl compounds, it can exist in equilibrium between its keto and enol tautomeric forms. The IUPAC name, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclohepten-1-yl)ethanone, suggests a preference for the enol form.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2,2,2-trifluoro-1-(2-hydroxy-1-cyclohepten-1-yl)ethanone |

| CAS Number | 82726-77-0 |

| Molecular Formula | C₉H₁₁F₃O₂ |

| Molecular Weight | 208.18 g/mol |

| Canonical SMILES | C1CCC(=C(C(=O)C(F)(F)F)O)CC1 |

| InChI Key | WMDLGLZRZCXLSM-UHFFFAOYSA-N |

Physicochemical Properties

Specific experimental data for the physicochemical properties of this compound are not available in the reviewed literature. However, general properties can be inferred from its structure and data for the parent compound, cycloheptanone. The trifluoromethyl group is expected to increase the compound's volatility and acidity of the enolic proton compared to its non-fluorinated analog.

Table 2: Physicochemical Properties

| Property | This compound (Predicted/Inferred) | Cycloheptanone (Experimental) |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Colorless liquid[1] |

| Melting Point | Not available | -28 °C (for the non-fluorinated analog) |

| Boiling Point | Not available | 179-181 °C[1] |

| Solubility | Expected to be soluble in common organic solvents like diethyl ether, ethyl acetate, dichloromethane, and acetone. | Insoluble in water; soluble in alcohol and ether[2] |

| Purity | Commercially available with purities of 95% to 98%.[3] | Not applicable |

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved via a Claisen condensation reaction between cycloheptanone and an appropriate trifluoroacetylating agent, such as ethyl trifluoroacetate. A general procedure for the trifluoroacetylation of cyclic ketones has been described and can be adapted for this synthesis.[4]

Experimental Protocol: General Procedure for Trifluoroacetylation of Cyclic Ketones

This protocol is based on the Claisen condensation method reported for the synthesis of similar trifluoroacetylated diketones.[4]

Materials:

-

Cycloheptanone

-

Ethyl trifluoroacetate

-

Sodium methoxide (NaOMe)

-

Diethyl ether (anhydrous)

-

3 M Sulfuric acid (H₂SO₄)

-

Calcium chloride drying tube

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, add anhydrous diethyl ether (e.g., 50 mL for a 60 mmol scale reaction).

-

Slowly add sodium methoxide (60 mmol) to the diethyl ether with stirring.

-

After the sodium methoxide has been added, slowly add ethyl trifluoroacetate (60 mmol, 1 equivalent) dropwise to the stirring suspension.

-

Continue stirring for 5 minutes, then add cycloheptanone (60 mmol, 1 equivalent) dropwise.

-

Allow the reaction mixture to stir overnight at room temperature.

-

After the reaction is complete, remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Dissolve the resulting solid residue in 30 mL of 3 M sulfuric acid. The product can then be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), washed, dried, and purified.

Purification:

Purification of the crude product can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Logical Relationship of the Synthesis:

Reactivity

Trifluoroacetylated β-diketones are known to be susceptible to hydration of the trifluoroacetyl group due to the strong electron-withdrawing nature of the trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon.[4] Therefore, this compound should be handled and stored under anhydrous conditions to prevent the formation of the corresponding hydrate.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Signals for the methylene protons of the cycloheptane ring are expected in the aliphatic region (δ 1.5-3.0 ppm). A broad signal for the enolic proton may be observed further downfield. |

| ¹³C NMR | Carbonyl carbons of the ketone and trifluoroacetyl group are expected to appear in the downfield region (δ 180-210 ppm). The trifluoromethyl carbon will show a characteristic quartet due to coupling with the fluorine atoms. Signals for the cycloheptane ring carbons will be in the aliphatic region. |

| ¹⁹F NMR | A single resonance for the -CF₃ group is expected. The chemical shift will be influenced by the electronic environment and tautomeric form. For similar cyclic trifluoroacetyl ketones, the enol form typically shows a signal around δ -76 ppm, while the diketo form appears further upfield.[4][5][6] |

| IR Spectroscopy | Characteristic C=O stretching frequencies for the ketone and the trifluoroacetyl group are expected in the region of 1650-1750 cm⁻¹. A broad O-H stretch for the enol form may be observed around 3000-3400 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z = 208.18 is expected. Fragmentation may involve the loss of the trifluoroacetyl group or other characteristic fragments. |

Biological Activity and Potential Applications in Drug Development

Specific biological studies on this compound have not been reported. However, the trifluoromethyl ketone moiety is a well-established pharmacophore known for its ability to act as a reversible covalent inhibitor of various enzymes, particularly serine and cysteine proteases. The electrophilic carbonyl carbon of the trifluoromethyl ketone is attacked by a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site, forming a stable hemiacetal or hemiketal adduct. This mimics the transition state of peptide bond hydrolysis.

Potential Therapeutic Areas for Trifluoromethyl Ketone-Containing Compounds:

-

Anti-inflammatory Agents: Inhibition of human neutrophil elastase.

-

Antiviral Agents: Inhibition of viral proteases, such as the SARS-CoV 3CL protease.

-

Antimicrobial Agents: Broad-spectrum activity against various bacteria and yeasts.

-

Anticancer Agents: Inhibition of histone deacetylases (HDACs).

The cycloheptanone ring can serve as a scaffold to orient the trifluoroacetyl group for optimal interaction with an enzyme's active site and can be further functionalized to enhance binding affinity and selectivity.

Signaling Pathway Diagram (Hypothetical for an Enzyme Inhibitor):

Conclusion

This compound is a fluorinated cyclic β-diketone with potential for applications in medicinal chemistry, given the known bioactivities of the trifluoromethyl ketone pharmacophore. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis, predicted properties, and potential biological relevance based on analogous compounds. Further research is warranted to fully characterize its physicochemical properties and explore its therapeutic potential.

References

- 1. Cycloheptanone - Wikipedia [en.wikipedia.org]

- 2. Cycloheptanone | C7H12O | CID 10400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Welcome to www.3bsc.com [3bsc.com]

- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 5. dovepress.com [dovepress.com]

- 6. dovepress.com [dovepress.com]

The Dance of Isomers: A Technical Guide to Keto-Enol Tautomerism in Trifluoroacetylated Ketones

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoroacetyl group into a ketone imparts unique chemical properties, significantly influencing its reactivity, acidity, and biological activity. A cornerstone of understanding these molecules lies in the phenomenon of keto-enol tautomerism, a dynamic equilibrium between two isomeric forms: a ketone (keto) and a vinyl alcohol (enol). This technical guide provides an in-depth exploration of the core principles governing this equilibrium in trifluoroacetylated ketones, offering quantitative data, detailed experimental protocols, and visual representations of the key concepts to aid in research and development.

Quantitative Analysis of Tautomeric Equilibria

The position of the keto-enol equilibrium is highly sensitive to the molecular structure and the surrounding environment, particularly the solvent. The powerful electron-withdrawing nature of the trifluoromethyl group generally favors the formation of the enol tautomer through the stabilization of the resulting enolate-like double bond and the formation of a strong intramolecular hydrogen bond.

Below is a summary of quantitative data for the keto-enol tautomerism of representative trifluoroacetylated ketones.

| Compound | Solvent | Temperature (°C) | % Enol | Equilibrium Constant (Keq = [Enol]/[Keto]) | Reference |

| 1,1,1-Trifluoroacetylacetone | Neat | 33 | 97 | 32.3 | [1] |

| 1,1,1-Trifluoroacetylacetone | Water | Ambient | < 2 | < 0.02 | [2] |

| 1,1,1-Trifluoro-3-(2-thenoyl)acetone | Water | Ambient | < 2 | < 0.02 | [2] |

| Various Trifluoromethyl-β-diketones | CDCl₃ | Not Specified | >> 99 | >> 99 | [3] |

| Acetylacetone (for comparison) | Neat | 33 | 85 | 5.67 | [1] |

| Hexafluoroacetylacetone (for comparison) | Neat | 33 | 100 | - | [1] |

Experimental Protocols for Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism. The slow exchange between the keto and enol forms on the NMR timescale allows for the distinct observation and integration of signals corresponding to each tautomer.

Detailed Methodology for ¹H NMR Analysis

This protocol outlines the steps for determining the keto-enol equilibrium of a trifluoroacetylated ketone using ¹H NMR spectroscopy.

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of the trifluoroacetylated ketone.

- Dissolve the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can significantly influence the equilibrium position.

- Ensure the solution is homogeneous.

2. NMR Data Acquisition:

- Acquire a one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 25 °C).

- Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

- Set the spectral width to encompass all relevant signals, typically from 0 to 15 ppm. Key signals to observe are:

- Enol tautomer: A vinyl proton (-CH =C-) typically appearing between 5.5 and 6.5 ppm and a broad enolic hydroxyl proton (-OH ) often found downfield (> 10 ppm).

- Keto tautomer: Methylene protons (-CH₂ -) adjacent to the carbonyl groups, usually resonating between 3.0 and 4.0 ppm.

- Methyl or other alkyl protons will also show distinct signals for each tautomer.

3. Data Processing and Analysis:

- Process the acquired FID (Free Induction Decay) with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

- Phase and baseline correct the spectrum accurately.

- Integrate the signals corresponding to the enol and keto forms. It is crucial to integrate non-exchangeable protons for accurate quantification. For example, integrate the vinyl proton of the enol and the methylene protons of the keto form.

- Calculation of Percent Enol:

- Let I(enol) be the integral of the enol's vinyl proton (representing 1H).

- Let I(keto) be the integral of the keto's methylene protons (representing 2H).

- The normalized integral for the keto form is I(keto) / 2.

- % Enol = [I(enol) / (I(enol) + (I(keto) / 2))] * 100

- Calculation of the Equilibrium Constant (Keq):

- Keq = [Enol] / [Keto] = I(enol) / (I(keto) / 2)

Visualizing Core Concepts

The following diagrams, created using the DOT language, illustrate the fundamental aspects of keto-enol tautomerism in trifluoroacetylated ketones.

The Tautomeric Equilibrium

Caption: The dynamic equilibrium between the keto and enol tautomers.

Experimental Workflow for NMR Analysis

Caption: Workflow for determining keto-enol equilibrium by NMR.

Factors Influencing Tautomeric Equilibrium

Caption: Key factors influencing the keto-enol tautomeric equilibrium.

Conclusion

The keto-enol tautomerism of trifluoroacetylated ketones is a fundamental aspect of their chemistry, with the equilibrium significantly favoring the enol form in many cases due to the electronic influence of the trifluoromethyl group. Understanding and quantifying this equilibrium is crucial for predicting and controlling the reactivity of these compounds in various applications, including drug design and catalysis. The methodologies and data presented in this guide provide a solid foundation for researchers to delve into the nuanced world of these fascinating molecules.

References

The Advent of Fluorine in Seven-Membered Scaffolds: A Technical Guide to Fluorinated Cycloheptanones

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and history of fluorinated cycloheptanones, a class of molecules of increasing importance in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthetic evolution, key experimental protocols, and the current state of the art.

Introduction

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. While the fluorination of five- and six-membered carbocycles has been extensively studied and utilized, the exploration of fluorinated seven-membered rings, such as cycloheptanones, is a more recent development. This guide traces the historical progression of synthetic methodologies that have enabled access to these unique scaffolds, from early fluorination techniques to modern, sophisticated catalytic methods.

Historical Perspective: An Evolution of Synthetic Capability

The story of fluorinated cycloheptanones is not one of a single "discovery" but rather a gradual evolution, intrinsically linked to the development of new fluorinating reagents and synthetic strategies for medium-sized rings. The timeline can be broadly categorized by the emergence of key synthetic approaches.

Early Methods and the Rise of Deoxofluorination:

The mid-20th century saw the advent of potent deoxofluorinating agents, most notably sulfur tetrafluoride (SF₄). While its existence was debated until the 1950s, its ability to convert carbonyls to geminal difluorides opened a new avenue in organofluorine chemistry. Although early applications focused on more common ring sizes, the underlying technology provided a theoretical pathway to 2,2-difluorocycloheptanone from cycloheptane-1,2-dione. The hazardous nature of SF₄, however, limited its widespread laboratory use. The later development of safer alternatives like diethylaminosulfur trifluoride (DAST) in the 1970s made this transformation more accessible.

The Era of Electrophilic Fluorination:

The development of electrophilic "F+" sources revolutionized the synthesis of α-fluorinated carbonyl compounds. Reagents such as N-fluoropyridinium salts, and later the highly successful Selectfluor® (F-TEDA-BF₄), provided milder and more selective methods for the direct fluorination of enolates or enols. While much of the initial research focused on acyclic ketones and smaller rings, these reagents were eventually applied to the α-fluorination of cycloheptanone.

Modern Era: Catalysis and Ring-Closing Metathesis:

The 21st century has been marked by the development of highly sophisticated and stereoselective methods. Organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of cyclic ketones, including cycloheptanone. Furthermore, ring-closing metathesis (RCM) has provided a robust strategy for the construction of seven-membered rings, including those bearing fluorine atoms, from acyclic precursors. These modern techniques have been pivotal in the synthesis of a diverse range of fluorinated cycloheptane derivatives for drug discovery programs.

Key Synthetic Methodologies and Experimental Protocols

This section details the primary synthetic routes to fluorinated cycloheptanones, providing experimental protocols for key transformations.

α-Fluorination of Cycloheptanone

The direct introduction of a single fluorine atom adjacent to the carbonyl group is a fundamental transformation. Modern methods often employ electrophilic fluorinating agents.

This protocol is adapted from the work of the MacMillan group (2011) and demonstrates a state-of-the-art approach to chiral 2-fluorocycloheptanone.

Reaction Scheme:

Procedure:

To a solution of cycloheptanone (1.0 equiv) in an appropriate solvent (e.g., chloroform) is added the cinchona alkaloid-derived primary amine catalyst (0.1 equiv). The mixture is stirred at room temperature before the addition of N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv). The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is concentrated and purified by column chromatography on silica gel to afford 2-fluorocycloheptanone.

Quantitative Data:

| Substrate | Product | Catalyst Loading (mol%) | Reagent | Yield (%) | ee (%) |

| Cycloheptanone | 2-Fluorocycloheptanone | 10 | NFSI | 45 | 98 |

Synthesis of gem-Difluorocycloheptanones

The introduction of a CF₂ group is often achieved through deoxofluorination of a 1,2- or 1,3-dione or through ring expansion strategies.

This generalized procedure is based on the established reactivity of deoxofluorinating agents.

Reaction Scheme:

Procedure:

A solution of cycloheptane-1,2-dione (1.0 equiv) in an anhydrous, inert solvent (e.g., dichloromethane) is cooled in an ice-salt or dry ice/acetone bath. Diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (2.2 equiv) is added dropwise via syringe, maintaining the low temperature. The reaction is allowed to slowly warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS). The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data:

| Starting Material | Reagent | Product | Reported Yields |

| 1,3-Diketones | DAST/Deoxo-Fluor® | gem-Difluoroketones | Generally 40-80% |

| 1,2-Diketones | DAST/Deoxo-Fluor® | gem-Difluoroketones | Variable, often with side products |

Ring-Closing Metathesis (RCM) Approach

RCM provides a powerful method for the construction of seven-membered rings from acyclic diene precursors, which can be synthesized to already contain fluorine.

Logical Workflow:

Summary of Key Synthetic Approaches

| Method | Type of Fluorination | Key Reagents | Historical Context |

| α-Fluorination | Monofluorination | Selectfluor®, NFSI, Perchloryl fluoride (historical) | Developed from the mid-20th century, with significant advances in reagent safety and selectivity in recent decades. |

| Deoxofluorination | gem-Difluorination | SF₄, DAST, Deoxo-Fluor® | SF₄ chemistry developed in the 1950s; safer reagents like DAST became available in the 1970s. |

| Ring-Closing Metathesis | Pre-fluorinated building blocks | Grubbs' catalysts, Schrock catalyst | A modern technique that gained prominence in the 1990s and 2000s for the construction of medium and large rings. |

Conclusion

The field of fluorinated cycloheptanones has evolved significantly from its theoretical beginnings rooted in the discovery of powerful, albeit hazardous, fluorinating agents. Driven by the demands of modern drug discovery, the synthetic chemist's toolbox has expanded to include mild, selective, and even enantioselective methods for the preparation of these valuable building blocks. The ongoing development of novel synthetic strategies promises to further unlock the potential of fluorinated seven-membered rings in the design of next-generation therapeutics.

An In-depth Technical Guide to Trifluoromethylated β-Diketones for Researchers, Scientists, and Drug Development Professionals

Trifluoromethylated β-diketones are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group into the β-diketone scaffold imparts unique physicochemical properties, leading to enhanced biological activity and utility as versatile synthetic intermediates. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated β-diketones, with a focus on their relevance to drug development.

Core Properties and Characteristics

The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties of the β-diketone moiety. This electron-withdrawing effect increases the acidity of the α-protons and enhances the electrophilicity of the carbonyl carbons. Consequently, trifluoromethylated β-diketones are more prone to exist in the enol form compared to their non-fluorinated analogs. This keto-enol tautomerism is a key feature that dictates their reactivity and biological interactions.

In nonpolar solvents, trifluoromethyl-β-diketones predominantly exist as a mixture of two chelated cis-enol forms[1]. The equilibrium between these enol forms is influenced by the steric and electronic nature of the other substituent on the diketone.

Synthesis of Trifluoromethylated β-Diketones

The most common and classical method for the synthesis of β-diketones, including their trifluoromethylated derivatives, is the Claisen condensation . This reaction involves the condensation of a ketone with an ester in the presence of a strong base. For the synthesis of trifluoromethylated β-diketones, a common approach is the reaction of a methyl ketone with an ethyl trifluoroacetate.

A notable variation of this is a tandem process involving a Claisen condensation followed by a retro-Claisen C-C bond cleavage, which can be used to synthesize trifluoromethyl ketones from enolizable alkyl phenyl ketones and ethyl trifluoroacetate under the promotion of a strong base like sodium hydride (NaH)[1][2][3][4].

dot

Experimental Protocol: Synthesis of 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione (HL1)

A representative protocol for the synthesis of a trifluoromethylated β-diketone is the preparation of 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione (HL1), a precursor for biologically active metal complexes[5].

-

Reaction Setup: A solution of 4-methoxyacetophenone and ethyl trifluoroacetate in a suitable aprotic solvent (e.g., diethyl ether or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is slowly added to the reaction mixture. The amount of base should be stoichiometric to the ketone[6].

-

Reaction: The mixture is typically stirred at room temperature or gently refluxed for several hours to ensure the completion of the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl or H2SO4) to neutralize the excess base and the resulting enolate[6]. The organic layer is then separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.

-

Purification: The crude product is purified by techniques such as vacuum distillation or column chromatography on silica gel to yield the pure trifluoromethylated β-diketone[7]. An alternative purification method involves the formation of a copper(II) chelate, which is insoluble in water and can be easily separated, followed by decomposition of the chelate with a strong acid to regenerate the pure β-diketone[7].

Physicochemical Properties

The incorporation of the trifluoromethyl group significantly alters the physicochemical properties of β-diketones. These properties are crucial for their application in drug design, as they influence factors like solubility, membrane permeability, and metabolic stability.

| Property | Description | Typical Values/Observations |

| pKa | The acidity of the enolic proton. | Generally lower than non-fluorinated analogs due to the electron-withdrawing nature of the CF3 group. pKa values for some β-diketones have been determined to be in a range where a substantial amount of the anionic form can be expected at physiological pH[8][9]. |

| logP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. | The trifluoromethyl group generally increases lipophilicity. However, the hydration of the carbonyl groups can lead to a significant decrease in the logP value[10]. |

| Keto-Enol Tautomerism | The equilibrium between the diketo and enol forms. | Trifluoromethylated β-diketones show a strong preference for the enol form due to the stabilizing effect of the CF3 group on the conjugated enone system[1]. |

Applications in Drug Development

Trifluoromethylated β-diketones and their derivatives, particularly their metal complexes, have shown promising biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Several studies have reported the cytotoxic effects of trifluoromethylated β-diketones and their metal complexes against various cancer cell lines. For instance, copper(II) complexes of 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione have demonstrated moderate cytotoxicity against HeLa and Vero cell lines[5]. These complexes are thought to act through mechanisms such as the inhibition of proteasomes, which are more active in cancer cells[5].

| Compound/Complex | Cell Line | IC50 (µM) | Reference |

| cis-[Cu(L1)2(DMSO)] | HeLa | Slightly lower than cisplatin (IC50 = 21.2 ± 1.4 µM) | [5] |

| Various trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | A375, C32, DU145, MCF-7/WT | Ranging from 48.5 to >5000 µM | [11] |

| 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles | MCF-7 | 2.63 µM for the most active compound | [12] |

Antimicrobial Activity

The antimicrobial properties of these compounds have also been investigated. They have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungi[5][13]. The mechanism of action is thought to involve the disruption of membrane transporters[13].

| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |

| 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione (HL1) | C. albicans | 128 | [5] |

| cis-[Cu(L1)2(DMSO)] | S. aureus ATCC 25923 | 64 | [5] |

| 4,4,4-trifluoro-1-phenyl-1,3-butanedione | Bacillus megaterium, Corynebacterium michiganese | Potent activity | [13] |

Enzyme Inhibition

Trifluoromethyl ketones are well-known inhibitors of serine and cysteine proteases[14]. The highly electrophilic carbonyl carbon of the trifluoromethyl ketone moiety is susceptible to nucleophilic attack by the hydroxyl or thiol group in the active site of these enzymes, leading to the formation of a stable hemiketal or hemithioketal adduct. This mimics the transition state of the enzyme-catalyzed reaction, resulting in potent and often slow, tight-binding inhibition[14][15].

dot

This mechanism has been exploited in the design of inhibitors for various proteases, including the SARS-CoV 3CL protease[14].

Conclusion

Trifluoromethylated β-diketones are a valuable class of compounds with a wide range of applications, particularly in the realm of drug discovery and development. Their unique properties, conferred by the trifluoromethyl group, make them potent biological agents and versatile synthetic precursors. The continued exploration of their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly lead to the development of new and improved therapeutic agents.

References

- 1. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorfrancis.com [taylorfrancis.com]

2-(Trifluoroacetyl)cycloheptanone IUPAC name and synonyms.

An In-depth Technical Guide to 2-(Trifluoroacetyl)cycloheptanone for Researchers and Drug Development Professionals

Introduction

This compound is a fluorinated β-dicarbonyl compound. The strategic incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal chemistry. This functional group can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. Trifluoromethyl ketones, in particular, are a class of compounds recognized for their potential as enzyme inhibitors, making them valuable scaffolds in drug discovery.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and the broader context of its potential applications in pharmaceutical research and development.

Chemical Identity and Properties

The formal IUPAC name for the compound commonly known as this compound is 2,2,2-trifluoro-1-(2-hydroxy-1-cyclohepten-1-yl)ethanone .[1] This name reflects the compound's existence as an enol tautomer, which is often the more stable form for β-dicarbonyl compounds.

Synonyms:

-

This compound

Physicochemical Data

The following table summarizes the key identifiers and properties for this compound.

| Property | Value | Reference |

| CAS Number | 82726-77-0 | |

| Molecular Formula | C₉H₁₁F₃O₂ | |

| Molecular Weight | 208.18 g/mol | |

| IUPAC Name | 2,2,2-trifluoro-1-(2-hydroxy-1-cyclohepten-1-yl)ethanone | [1] |

| InChI | 1S/C9H11F3O2/c10-9(11,12)8(14)6-4-2-1-3-5-7(6)13/h6H,1-5H2 | [1] |

| InChIKey | WMDLGLZRZCXLSM-UHFFFAOYSA-N | [1] |

| Purity (Typical) | 95% |

Synthesis of this compound

The primary method for synthesizing this compound and related β-diketones is the Claisen condensation .[2][3] This reaction involves the base-mediated acylation of a ketone (cycloheptanone) with an ester (ethyl trifluoroacetate).

Experimental Protocol: Claisen Condensation

The following is a representative protocol adapted from a general procedure for the trifluoroacetylation of cyclic ketones.[1]

Materials:

-

Cycloheptanone

-

Ethyl trifluoroacetate

-

Sodium methoxide (NaOMe)

-

Diethyl ether (anhydrous)

-

3M Sulfuric acid (H₂SO₄)

-

Calcium chloride drying tube

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 50 mL of anhydrous diethyl ether.

-

Slowly add 60 mmol of sodium methoxide to the stirring solvent.

-

Add 60 mmol of ethyl trifluoroacetate dropwise to the suspension.

-

After stirring for 5 minutes, add 60 mmol of cycloheptanone dropwise.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Following the reaction period, remove the diethyl ether under reduced pressure.

-

Dissolve the resulting solid residue in 30 mL of 3M sulfuric acid to neutralize the base and protonate the enolate product.

-

The product can then be extracted using an appropriate organic solvent (e.g., diethyl ether or dichloromethane) and purified, typically via distillation or chromatography.

Applications in Drug Development

While specific biological activities of this compound have not been reported, the trifluoromethyl ketone (TFMK) moiety is of significant interest to drug development professionals.

Role as Enzyme Inhibitors

Trifluoromethyl ketones are known to be effective inhibitors of various enzyme classes, particularly serine proteases and metalloenzymes. A prominent example is their activity as Histone Deacetylase (HDAC) inhibitors .[4] HDACs are critical regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. The electrophilic nature of the ketone in the TFMK group can interact with key active site residues, leading to potent inhibition.

Metabolic Stability and Pharmacokinetic Properties

The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. Its high electronegativity and the strength of the C-F bond confer several advantages in drug design:[5]

-

Enhanced Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[5]

-

Increased Lipophilicity: The CF₃ group can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.[5]

-

Receptor Binding: The strong dipole moment of the CF₃ group can lead to favorable interactions with protein targets.

It is important to note that TFMKs can be susceptible to in-vivo reduction to the corresponding inactive trifluoromethyl alcohols.[6] However, rational drug design strategies, such as modifying adjacent functional groups, can be employed to stabilize the ketone and overcome this metabolic liability.[6]

Conclusion

This compound is a readily synthesizable chemical entity belonging to the valuable class of trifluoromethyl ketones. While this specific molecule awaits detailed biological characterization, its structural features make it a compound of interest for screening libraries and as a building block in medicinal chemistry. The established role of the TFMK scaffold as a potent enzyme-inhibiting pharmacophore, particularly in the context of HDAC inhibition, provides a strong rationale for its inclusion in drug discovery programs. The synthesis via Claisen condensation is straightforward, allowing for the generation of this and related structures for further investigation by researchers and drug development professionals.

References

- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 2. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]

- 3. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 4. Trifluoromethyl ketones as inhibitors of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(Trifluoroacetyl)cycloheptanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 2-(Trifluoroacetyl)cycloheptanone, with a focus on its safety, handling, and synthesis. Due to the limited publicly available data for this specific compound, information from analogous structures, such as other trifluoroacetylated ketones and cycloheptanone, has been included to provide a thorough understanding of its potential properties and hazards.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented in publicly accessible literature. The following table summarizes the available information, supplemented with data for the parent compound, cycloheptanone, for reference.

| Property | This compound | Cycloheptanone (Parent Compound) |

| CAS Number | 82726-77-0 | 502-42-1[1][2] |

| Molecular Formula | C₉H₁₁F₃O₂ | C₇H₁₂O[1] |

| Molecular Weight | 208.18 g/mol | 112.17 g/mol [2] |

| IUPAC Name | 2,2,2-trifluoro-1-(2-hydroxy-1-cyclohepten-1-yl)ethanone | cycloheptanone[2] |

| Purity | Typically available at 95% | Not applicable |

| Appearance | Data not available | Colorless liquid |

| Boiling Point | Data not available | 179 °C |

| Melting Point | Data not available | -28 °C |

| Density | Data not available | 0.951 g/cm³ |

| Solubility | Data not available | Insoluble in water |

Safety and Handling

Hazard Identification and Precautionary Statements

The trifluoroacetyl group is known to be highly reactive, particularly with water, and can be corrosive. Cycloheptanone is a flammable liquid. Therefore, this compound should be treated as a hazardous substance.

| Hazard Class | Potential Hazards | Precautionary Statements |

| Flammability | Assumed to be a flammable liquid based on the cycloheptanone structure. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use only non-sparking tools. Take precautionary measures against static discharge. |

| Corrosivity | The trifluoroacetyl group can react with moisture to release trifluoroacetic acid, which is highly corrosive and can cause severe skin burns and eye damage. | Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. |

| Reactivity | Potentially reacts violently with water and strong oxidizing agents. | Keep container tightly closed and in a dry, well-ventilated place. |

| Toxicity | Toxicological properties have not been fully investigated. Assume it is harmful if swallowed, inhaled, or in contact with skin. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Work in a fume hood is required. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used. |

First Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols

General Synthesis of 2-(Trifluoroacetyl)cycloalkanones

While a specific protocol for the synthesis of this compound is not detailed in the searched literature, a general procedure for the preparation of trifluoroacetylated diketones can be adapted. This procedure is based on the Claisen condensation of a ketone with an ethyl trifluoroacetate.[3]

Materials:

-

Cycloheptanone

-

Ethyl trifluoroacetate

-

Sodium hydride (or another suitable base)

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous diethyl ether.

-

Slowly add a solution of cycloheptanone in anhydrous diethyl ether to the stirred suspension at room temperature.

-

After the initial reaction subsides, add ethyl trifluoroacetate dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or under reflux for several hours to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess sodium hydride with a suitable reagent (e.g., ethanol).

-

Acidify the mixture with dilute hydrochloric acid to protonate the enolate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The introduction of a trifluoromethyl group can significantly alter the biological properties of a molecule, often enhancing its metabolic stability and potency. However, without experimental data, any discussion of its role in drug development or as a research tool would be purely speculative.

Conclusion

This compound is a chemical compound for which detailed public data is scarce. This guide has synthesized the available information on its chemical properties, and by analogy with related compounds, has provided a comprehensive overview of the necessary safety and handling precautions. A general synthetic protocol has also been presented. Further research is required to elucidate its specific physical, chemical, and biological properties to fully assess its potential applications in research and development. Due to the lack of information on its biological effects, no signaling pathways or detailed experimental workflows beyond its synthesis could be visualized. Researchers working with this compound should proceed with caution and are encouraged to conduct thorough characterization and safety assessments.

References

A Technical Guide to Fluorinated β-Diketones: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated β-diketones are a versatile class of organic compounds characterized by a 1,3-dicarbonyl moiety with one or more fluorine atoms or fluoroalkyl groups. The introduction of fluorine, the most electronegative element, imparts unique physicochemical properties to the β-diketone scaffold, including increased acidity, enhanced stability of metal chelates, and altered biological activity. These properties have led to their widespread application in diverse fields such as analytical chemistry, materials science, and medicinal chemistry. This technical guide provides a comprehensive literature review of fluorinated β-diketones, focusing on their synthesis, key applications, and detailed experimental protocols.

Synthesis of Fluorinated β-Diketones

The most prevalent method for synthesizing fluorinated β-diketones is the Claisen condensation . This reaction involves the base-catalyzed condensation of a ketone with an ester. In the context of fluorinated β-diketones, this typically involves the reaction of a ketone with a fluorinated ester or a fluorinated ketone with a non-fluorinated ester.

Key Synthetic Reaction: Claisen Condensation

The general scheme for the Claisen condensation to produce a fluorinated β-diketone is as follows:

Caption: General workflow of the Claisen condensation for synthesizing fluorinated β-diketones.

Experimental Protocol: Synthesis of Thenoyltrifluoroacetone (TTFA)

This protocol describes the synthesis of 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione, commonly known as thenoyltrifluoroacetone (TTFA), a widely used fluorinated β-diketone.

Materials:

-

2-Acetylthiophene

-

Ethyl trifluoroacetate

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute

-

Copper(II) acetate monohydrate

-

Sulfuric acid (H₂SO₄), concentrated

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide or sodium hydride.

-

Solvent Addition: Add anhydrous diethyl ether or THF to the flask.

-

Reactant Addition: A mixture of 2-acetylthiophene and ethyl trifluoroacetate is added dropwise to the stirred suspension of the base at a controlled temperature, typically below 5°C.[1]

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature overnight or gently refluxed for 2-3 hours to ensure the completion of the condensation.[1]

-

Quenching and Acidification: The reaction mixture is cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are washed with brine and dried over an anhydrous drying agent.

-

Purification via Copper Chelate Formation:

-

The crude product is dissolved in a suitable solvent and treated with a hot aqueous solution of copper(II) acetate.[1]

-

The precipitated copper chelate is filtered, washed, and dried.

-

-

Decomposition of the Copper Chelate:

-

The purified copper chelate is suspended in an organic solvent and decomposed by the addition of dilute sulfuric acid or by bubbling hydrogen sulfide gas through the suspension.[2]

-

-

Final Isolation: The organic layer containing the pure fluorinated β-diketone is separated, washed, dried, and the solvent is removed under reduced pressure to yield the final product.

Applications in Drug Development

The incorporation of fluorine can significantly enhance the therapeutic potential of β-diketones by modulating their lipophilicity, metabolic stability, and binding affinity to biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of fluorinated β-diketones and their metal complexes. The cytotoxic effects are often attributed to their ability to induce apoptosis and inhibit key cellular processes.

| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated aminophenylhydrazine derivative 6 | A549 (Lung) | 0.64 | [3] |

| 3-fluoro-D-GlcNAc (49) | A2780 (Ovarian) | 84 | [4] |

| 4-fluoro-D-GlcNAc (2) | A2780 (Ovarian) | 78 | [4] |

| 1-O-deacetylated 3-fluoro-D-galactosamine (51) | PC-3 (Prostate) | 28 | [4] |

| 1-O-deacetylated 4-fluoro-D-galactosamine (50) | PC-3 (Prostate) | 54 | [4] |

| Fluorinated taxoid (1a-05) | MCF-7/PTX (Breast, resistant) | 19.0 | [5] |

Antimicrobial Activity

Fluorinated β-diketones have also demonstrated promising activity against various bacterial and fungal strains. The mechanism of action is often linked to the disruption of cellular membranes or inhibition of essential enzymes.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Fluorinated β-nitrostyrene (compound 5) | E. coli | - | [6] |

| N-Methyl 4-piperidone-derived curcuminoid (13) | S. mutans | - | |

| N-Methyl 4-piperidone-derived curcuminoid (13) | S. sanguinis | - | |

| N-Methyl 4-piperidone-derived curcuminoid (13) | S. sobrinus | - |

Note: Specific MIC values for some compounds were not explicitly stated in the provided search results but their activity was highlighted.

Mechanism of Action: Inhibition of Mitochondrial Complex II

A well-studied biological activity of some fluorinated β-diketones, particularly thenoyltrifluoroacetone (TTFA), is the inhibition of mitochondrial complex II (succinate dehydrogenase). This inhibition disrupts the electron transport chain, leading to decreased ATP production and increased reactive oxygen species (ROS) generation.

Caption: Inhibition of mitochondrial complex II by thenoyltrifluoroacetone (TTFA).

Applications in Analytical Chemistry

The strong chelating ability of fluorinated β-diketones makes them excellent reagents for the solvent extraction of metal ions. This property is widely exploited in analytical chemistry for the separation and preconcentration of metals prior to their determination by various analytical techniques.

Experimental Protocol: Solvent Extraction of Metal Ions

This protocol provides a general procedure for the extraction of metal ions from an aqueous solution using a fluorinated β-diketone.

Materials:

-

Aqueous solution containing the metal ion of interest.

-

Fluorinated β-diketone (e.g., TTFA, 1,1,1,5,5,6,6,6-octafluoro-2,4-hexanedione).[7]

-

Organic solvent immiscible with water (e.g., chloroform, benzene, fluorous solvents like FC-72).[7]

-

pH buffer solutions.

-

Separatory funnel.

-

Analytical instrument for metal determination (e.g., Atomic Absorption Spectrometer, UV-Vis Spectrophotometer).

Procedure:

-

Preparation of the Organic Phase: Dissolve the fluorinated β-diketone in the organic solvent to the desired concentration.

-

pH Adjustment of the Aqueous Phase: Adjust the pH of the aqueous solution containing the metal ion to the optimal value for the formation of the metal-β-diketonate complex. The optimal pH varies depending on the metal ion and the specific β-diketone used.

-

Extraction:

-

Place a known volume of the pH-adjusted aqueous solution and the organic phase into a separatory funnel.

-

Shake the funnel vigorously for a sufficient time to allow for the formation and extraction of the metal chelate into the organic phase.

-

-

Phase Separation: Allow the two phases to separate completely.

-

Analysis:

-

The concentration of the metal ion remaining in the aqueous phase can be determined.

-

Alternatively, the metal chelate in the organic phase can be directly measured (e.g., by spectrophotometry if the complex is colored) or back-extracted into an acidic aqueous solution for analysis.[7]

-

Caption: General workflow for the solvent extraction of metal ions using fluorinated β-diketones.

Conclusion

Fluorinated β-diketones represent a class of compounds with significant potential in both medicinal and analytical chemistry. Their unique properties, derived from the presence of fluorine, enable a wide range of applications, from the development of novel anticancer and antimicrobial agents to the efficient separation and analysis of metal ions. The synthetic methodologies, particularly the Claisen condensation, are well-established, allowing for the generation of a diverse array of these valuable molecules. Further research into the structure-activity relationships and mechanisms of action of fluorinated β-diketones will undoubtedly lead to the development of new and improved therapeutic agents and analytical methods.

References

- 1. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metal extraction from water and organic solvents into fluorous solvents by fluorinated beta-diketone and its application to the colorimetric analysis of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Trifluoroacetyl)cycloheptanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(Trifluoroacetyl)cycloheptanone from cycloheptanone via a Claisen condensation reaction. This protocol is adapted from established methods for the trifluoroacetylation of cyclic ketones. Additionally, this note includes predicted and analogous characterization data to aid in the identification and quality assessment of the final product. A comprehensive workflow and the underlying chemical logic are presented to guide researchers in the successful synthesis and application of this compound.

Introduction

This compound is a β-diketone of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance the metabolic stability, bioavailability, and binding affinity of parent molecules. This document outlines a robust and reproducible method for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. The primary synthetic route is a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2]

Reaction Scheme

The synthesis of this compound is achieved through the Claisen condensation of cycloheptanone with ethyl trifluoroacetate in the presence of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt).

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the trifluoroacetylation of cyclic ketones.[3]

Materials:

-

Cycloheptanone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Ethoxide (NaOEt)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents) suspended in anhydrous diethyl ether or THF. Cool the suspension to 0°C using an ice bath.

-

Addition of Reactants: In a separate flask, prepare a solution of cycloheptanone (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirred suspension of sodium hydride over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C until the evolution of gas ceases and the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound and Analogous Compounds.

| Property | This compound (Predicted/Known) | 2-Trifluoroacetyl-1,3-cyclopentanedione[3] | 2-Trifluoroacetyl-1,3-cyclohexanedione[3] |

| Molecular Formula | C₉H₁₁F₃O₂ | C₇H₅F₃O₂ | C₈H₇F₃O₂ |

| Molecular Weight | 208.18 g/mol [4] | 194.11 g/mol | 208.13 g/mol |

| CAS Number | 82726-77-0[4] | Not available | Not available |

| Appearance | Predicted: Colorless to pale yellow oil or solid | Pale yellow crystals | Beige solid |

| Yield | Not reported, expected to be moderate to high | 40% | 20% |

| ¹H NMR (δ, ppm) | Predicted: 1.5-1.9 (m, 8H), 2.5-2.8 (m, 2H), 15-16 (br s, 1H, enol OH) | 2.63 (s, 4H), 5.41 (s, 1H) | 1.98-2.6 (m, 6H) |

| ¹³C NMR (δ, ppm) | Predicted: 25-45 (aliphatic CH₂), 110-120 (CF₃, q), 180-190 (C=O), 195-205 (C=O) | 30.9, 105.1, 107.2, 115.2 (q), 159.5 (q), 195.3, 205.0 | 21.0, 28.8, 30.9, 106.2, 108.1, 117.2 (q), 162.6 (q), 196.2, 201.0 |

| IR (cm⁻¹) | Predicted: ~1710 (C=O, ketone), ~1600 (C=O, enol), ~1100-1200 (C-F) | Not available | Not available |

| Mass Spec (m/z) | Predicted: [M]+ at 208.07, characteristic fragments | Not available | Not available |

Note: The spectroscopic data for this compound are predicted based on the known data for its cyclopentanone and cyclohexanone analogs. The actual experimental values may vary.

Workflow and Logic

The synthesis of this compound follows a logical sequence of chemical transformations designed to efficiently form the desired carbon-carbon bond and purify the final product.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with care in a fume hood and under an inert atmosphere.

-

Anhydrous solvents are flammable. Use in a well-ventilated area away from ignition sources.

-

The reaction should be performed in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The described protocol provides a reliable and adaptable method for the synthesis of this compound. The provided data, though partially predictive, serves as a valuable reference for the characterization of the final product. This application note is intended to facilitate the work of researchers in organic synthesis and drug discovery who require access to this important fluorinated building block.

References

- 1. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 2. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]

- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 4. rsc.org [rsc.org]

Application Note: Trifluoroacetylation of Cyclic Ketones via Claisen Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of trifluoromethyl (CF₃) groups into organic molecules is a critical strategy in medicinal chemistry and materials science. These groups can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. The Claisen condensation is a powerful carbon-carbon bond-forming reaction that can be adapted for the trifluoroacetylation of carbonyl compounds.[1][2] This application note provides a detailed overview and protocol for the crossed Claisen condensation between cyclic ketones and ethyl trifluoroacetate, yielding valuable 2-trifluoroacetyl cyclic ketone building blocks.

The reaction involves the base-mediated condensation of an enolizable cyclic ketone with a non-enolizable ester, ethyl trifluoroacetate, to produce a β-diketone.[3] Strong, non-nucleophilic bases are essential for this transformation, with sodium hydride (NaH) often being the base of choice in an aprotic solvent like tetrahydrofuran (THF).[3][4]

Reaction Mechanism

The crossed Claisen condensation mechanism for the trifluoroacetylation of a cyclic ketone proceeds through several key steps:

-

Enolate Formation: A strong base, such as sodium hydride (NaH), abstracts an α-proton from the cyclic ketone to form a resonance-stabilized enolate.[5]

-

Nucleophilic Attack: The ketone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. This results in the formation of a tetrahedral intermediate.[6]

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide (-OEt) leaving group.[6]

-

Deprotonation (Driving Force): The resulting 2-trifluoroacetyl cyclic ketone is a β-diketone, which has a highly acidic proton between the two carbonyl groups. The alkoxide or any remaining strong base rapidly deprotonates this position. This irreversible deprotonation step drives the reaction equilibrium toward the product.[5]

-

Acidic Workup: A final acidic workup step is required to neutralize the base and protonate the enolate, yielding the final β-diketone product.[6]

Figure 1: General mechanism for the Claisen condensation trifluoroacetylation of a cyclic ketone.

Data Presentation

The trifluoroacetylation of cyclic β-diketones has been reported, though yields can be moderate and are influenced by substrate reactivity.[7] The strong electron-withdrawing nature of the trifluoroacetyl group makes the resulting products susceptible to hydration, which can complicate purification and affect yields.[7]

Table 1: Reported Yields for Trifluoroacetylation of Cyclic Diketones

| Substrate | Product | Reported Yield (%) | Reference |

| 1,3-Cyclopentanedione | 2-Trifluoroacetyl-1,3-cyclopentanedione | 40% | [7] |

| 1,3-Cyclohexanedione | 2-Trifluoroacetyl-1,3-cyclohexanedione | 20% | [7] |

Note: The cited study suggests that yields for cyclic substrates are often lower than for their acyclic counterparts under standard Claisen condensation conditions.[7]

Experimental Protocols

This section provides a general protocol for the trifluoroacetylation of cyclohexanone using sodium hydride and ethyl trifluoroacetate. This procedure is adapted from established Claisen condensation methodologies.[4][6]

Materials and Equipment

-

Reagents: Cyclohexanone, Ethyl trifluoroacetate (ETFA), Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Saturated sodium chloride (brine) solution, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Diethyl ether or Ethyl acetate for extraction.

-

Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Septa, Nitrogen or Argon gas inlet, Syringes and needles, Addition funnel, Ice bath, Rotary evaporator, Glassware for extraction and purification (separatory funnel, flasks, etc.), Flash chromatography setup.

Experimental Workflow

Figure 2: Step-by-step workflow for the trifluoroacetylation of a cyclic ketone.

Detailed Procedure

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.

-

Add anhydrous THF (approx. 5 mL per mmol of ketone) to the flask. Cool the suspension to 0°C using an ice bath.

-

-

Enolate Formation:

-

Dissolve the cyclic ketone (1.0 equivalent) in a small amount of anhydrous THF.

-

Add the ketone solution dropwise to the stirred NaH suspension at 0°C over 15-20 minutes.

-

After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes. Hydrogen gas evolution should be observed.

-

-

Condensation Reaction:

-

Add ethyl trifluoroacetate (1.1 to 1.5 equivalents) dropwise to the reaction mixture at 0°C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS if desired.

-

-

Workup and Extraction:

-

Cool the reaction mixture back to 0°C with an ice bath.

-

Very carefully and slowly quench the reaction by the dropwise addition of 1M HCl to neutralize excess NaH. Caution: Vigorous hydrogen gas evolution will occur.

-

Continue adding 1M HCl until the pH of the aqueous layer is approximately 5-6.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).

-

-

Isolation and Purification:

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-trifluoroacetyl cyclic ketone.

-

Safety Precautions

-

Sodium hydride (NaH) is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle NaH strictly under an inert atmosphere (nitrogen or argon) and in an anhydrous environment.

-

The quenching step is highly exothermic and produces hydrogen gas. Perform this step slowly in a well-ventilated fume hood and behind a safety shield.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion